molecular formula C18H16ClN3O3 B4234739 2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B4234739
M. Wt: 357.8 g/mol
InChI Key: CIKCPZUBCWROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells or the inhibition of insect growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to reduce tumor growth and improve cognitive function. In addition, this compound has been shown to have insecticidal activity against various insects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its high potency. This compound has been shown to have a very strong inhibitory effect on certain enzymes, making it a valuable tool for studying various cellular processes. However, one of the major limitations of using this compound is its toxicity. This compound can be toxic to both humans and animals, making it difficult to work with in certain settings.

Future Directions

There are several future directions for research on compound X. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for this compound in various fields. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In the field of agriculture, this compound has shown potential as a herbicide and insecticide. In the field of chemistry, this compound has been used as a catalyst in various chemical reactions.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-2-4-13(5-3-12)18-21-17(25-22-18)10-20-16(23)11-24-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCPZUBCWROTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 6
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2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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